4-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile
Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C12H5F3N2O2 and its molecular weight is 266.179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Characterization
- The compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its organotin(IV) complexes have been synthesized and characterized, indicating the potential use of this compound in the development of new chemical complexes (Shahid et al., 2005).
Biological and Toxicological Studies
- These synthesized complexes were tested against different bacteria and fungi, demonstrating their potential in biological applications. The LD50 data was also determined using the Brine Shrimp method, highlighting their relevance in toxicological studies (Shahid et al., 2005).
Chemical Transformations and Reactions
- The compound undergoes various chemical reactions such as the transformation into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines, indicating its versatility in chemical synthesis (Kolyamshin et al., 2007).
Electrochromic Applications
- Derivatives of this compound, such as 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile, have been used in the synthesis of electrochromic polymers, highlighting its potential use in the development of high-contrast electrochromic devices (Su et al., 2017).
Electropolymerization Studies
- The compound is involved in electropolymerization studies, forming conducting polymers, which could have applications in various technological fields (Sotzing et al., 1996).
Synthesis of Coupling Agents
- It is also utilized in the synthesis of heterobifunctional coupling agents, critical for chemoselective conjugation of proteins and enzymes, showing its importance in biochemical research (Reddy et al., 2005).
Photophysical and Photochemical Studies
- Studies on solvent polarity and its effects on the twisted intramolecular charge transfer in derivatives of this compound, such as 4-(1H-pyrrol-1-yl)benzonitrile, provide insights into its photophysical and photochemical properties (Bohnwagner et al., 2016).
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F3N2O2/c13-12(14,15)9-5-8(2-1-7(9)6-16)17-10(18)3-4-11(17)19/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXMYYWFGNFJRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.